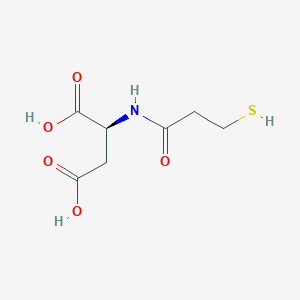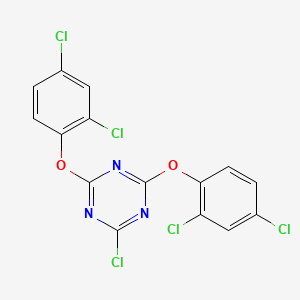
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine herbicides. It is known for its potent herbicidal properties and is used to control a wide range of weed species. This compound is particularly effective due to its ability to inhibit photosynthesis in plants, leading to their eventual death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups from 2,4-dichlorophenol. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and may require a solvent like acetone or dimethylformamide to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity of the product. The final product is then purified through crystallization or distillation processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, although these reactions are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-dichlorophenol and cyanuric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require solvents to dissolve the reactants .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazine derivatives, 2,4-dichlorophenol, and cyanuric acid .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of triazine herbicides and their environmental impact.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and metabolism.
Medicine: Research is being conducted to explore its potential use in developing new drugs with herbicidal properties.
Industry: It is widely used in agriculture to control weed growth and improve crop yields
Wirkmechanismus
The primary mechanism of action of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This leads to the production of reactive oxygen species, causing oxidative damage and ultimately resulting in plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that acts as a growth regulator in plants.
Atrazine: Another triazine herbicide with a similar mechanism of action but different chemical structure.
Simazine: A triazine herbicide used for pre-emergence weed control
Uniqueness
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is unique due to its high potency and effectiveness in controlling a broad spectrum of weed species. Its ability to inhibit photosynthesis at low concentrations makes it a valuable tool in agricultural weed management .
Eigenschaften
CAS-Nummer |
65867-00-7 |
|---|---|
Molekularformel |
C15H6Cl5N3O2 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H6Cl5N3O2/c16-7-1-3-11(9(18)5-7)24-14-21-13(20)22-15(23-14)25-12-4-2-8(17)6-10(12)19/h1-6H |
InChI-Schlüssel |
ZHSWOGVRMMAMTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


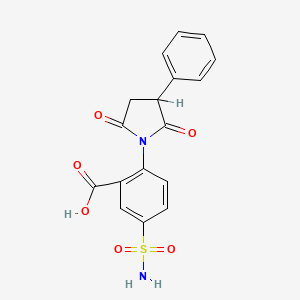
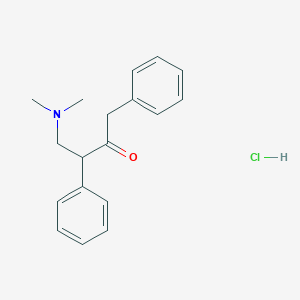
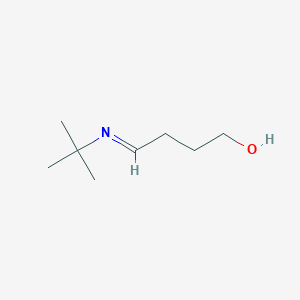
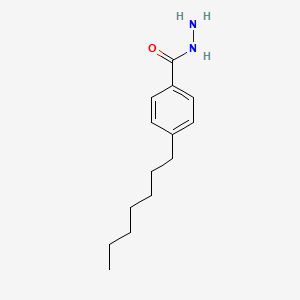

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
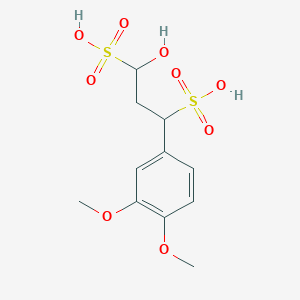
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
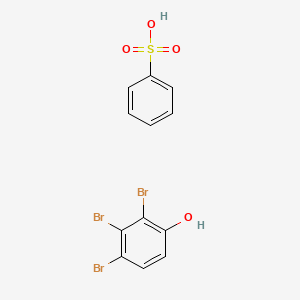
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
